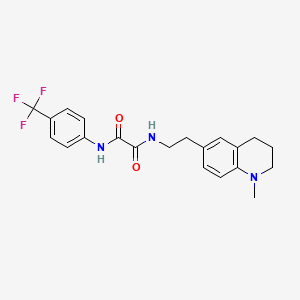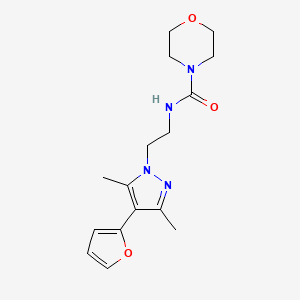
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide, also known as FEAM, is a synthetic compound that belongs to the class of pyrazole derivatives. FEAM has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
Research into the synthesis of morpholine and pyrazole derivatives has produced various compounds with potential bioactivity. For instance, the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives showcases the creation of new compounds that could have various applications in medicinal chemistry (Zaki, El-Dean, & Radwan, 2014).
Antibacterial Activity
A novel series of pyrazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding highlights the potential of such compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Chemical Characterization
Detailed chemical characterization and computational studies of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular structure and potential interaction sites, laying the groundwork for further exploration of its applications (Singh, Rawat, & Sahu, 2014).
Molecular Docking and Computational Analysis
Molecular Docking Studies
The molecular docking studies of novel synthesized pyrazole derivatives against selected bacterial proteins shed light on the binding interactions, providing a foundation for the development of targeted antibacterial compounds (Khumar, Ezhilarasi, & Prabha, 2018).
Computational Insights
Computational analyses, including quantum chemical calculation and molecular electrostatic potential surface (MEP) studies, offer valuable insights into the electronic structure and reactivity of synthesized compounds, enabling the prediction of their reactivity and interactions with biological targets (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12-15(14-4-3-9-23-14)13(2)20(18-12)6-5-17-16(21)19-7-10-22-11-8-19/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZBJMGOMKTICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


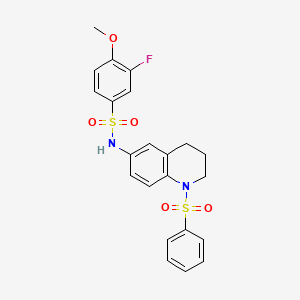
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
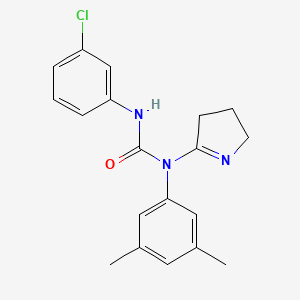
![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)
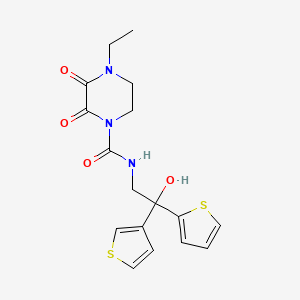


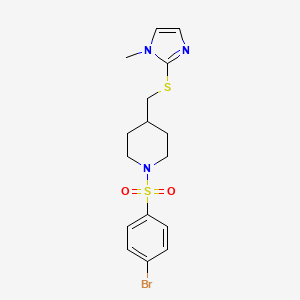
![N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2730948.png)
